molecular formula C6H6MgO7<br>C12H10Mg3O14 B035960 Magnesium citrate CAS No. 7779-25-1

Magnesium citrate

Cat. No. B035960
CAS RN: 7779-25-1
M. Wt: 213.4 g/mol
InChI Key: DIXGJWCZQHXZNR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Magnesium citrate can be synthesized through the reaction of magnesium carbonate or magnesium hydroxide with citric acid. This process results in a highly soluble and bioavailable form of magnesium, making it an effective supplement for correcting magnesium deficiency. The synthesis process is crucial for ensuring the purity and effectiveness of magnesium citrate for various applications.

Molecular Structure Analysis

The molecular structure of magnesium citrate consists of magnesium ions (Mg2+) and citrate ions, where citrate acts as a chelating agent, binding with magnesium to enhance its absorption in the digestive tract. This structure is key to its high bioavailability, as it facilitates the release of magnesium in a form that is readily absorbed by the body.

Chemical Reactions and Properties

Magnesium citrate participates in several chemical reactions, including acting as a source of magnesium ions in biological systems. In aqueous solutions, it can dissociate to release Mg2+ ions, which are essential for many physiological processes. Its chemical properties, such as solubility and stability, make it an efficient way to deliver magnesium to the body.

Physical Properties Analysis

Magnesium citrate is a white to off-white powder that is highly soluble in water. This solubility is a critical physical property that contributes to its effectiveness as a magnesium supplement. Its solubility ensures that it can be easily dissolved in liquids, making it accessible for absorption once ingested.

Chemical Properties Analysis

Chemically, magnesium citrate is stable under normal storage conditions. It has a mild taste and is often described as slightly tart, which makes it palatable in oral supplement forms. The compound's chemical stability and palatability are important for its use in dietary supplements and certain medical treatments.

References (Sources)

  • Rylander, R. (2014). Bioavailability of Magnesium Salts – A Review. Journal of pharmacy and nutrition sciences, 4, 57-59. Link to source.

  • Blaquiere, C., & Berthon, G. (1987). Speciation studies in relation to magnesium bioavailability. Inorganica Chimica Acta, 135, 179-189. Link to source.

  • Tie-jun, X. (2012). Study on Synthesis and Application of Magnesium Acetate. Chemistry World. Link to source.

Scientific Research Applications

Bioavailability and Nutritional Supplements

Magnesium citrate malate (MgCM) is studied for its bioavailability as a nutrient source in food supplements. It's a mixed salt with magnesium cations and citrate and malate anions, offering a magnesium content of 12–15%. Human studies demonstrate that magnesium from MgCM is bioavailable, although its bioavailability extent compared to other sources is not established (Turck et al., 2018).

Exercise and Body Composition

Magnesium citrate, when combined with exercise, impacts body composition, aerobic performance, and fatigue levels. A study with sedentary women showed significant improvements in these areas, suggesting its potential role in physical fitness and health regimes (Yalçınkaya et al., 2022).

Nephrolithiasis Treatment

In the context of nephrolithiasis (kidney stones), magnesium therapy, particularly in the form of magnesium potassium citrate, has been explored. It's found to reduce calcium stone recurrence, indicating its therapeutic potential in this area (Massey, 2005).

Fibromyalgia Treatment

Research on magnesium citrate's effect on fibromyalgia symptoms found a correlation between magnesium levels and symptom severity. The treatment significantly reduced tender points and the intensity of fibromyalgia symptoms, suggesting its therapeutic potential in this condition (Bağiş et al., 2011).

Osteoporosis and Bone Health

A study on postmenopausal osteoporotic women demonstrated that short-term oral magnesium supplementation suppressed bone turnover, indicating its role in managing osteoporosis and enhancing bone health (Aydın et al., 2010).

Pregnancy and Maternal Health

The BRAzil magnesium (BRAMAG) trial evaluated magnesium citrate in preventing adverse perinatal and maternal outcomes in high-risk pregnancies. However, it found no significant reduction in adverse outcomes, providing important insights into its application in maternal health (Araújo et al., 2020).

Bone Tissue Engineering

In bone tissue engineering, the biological effects of citrate in magnesium phosphate-based cement were explored for bone regeneration. Citrate was found to elevate osteogenic function and improve cell survival in high calcium and phosphorus environments, suggesting its utility in bone tissue regeneration (Wu et al., 2020).

Cardiovascular Health

A study on the long-term effects of magnesium citrate on arterial stiffness, a cardiovascular risk factor, aims to understand its impact on cardiovascular health, blood pressure, and gut microbiota (Schutten et al., 2019).

Metabolic and Inflammatory Markers

Magnesium supplementation's effects on metabolic biomarkers and global genomic and proteomic profiling were examined in overweight individuals. This study highlighted its influence on various metabolic pathways and inflammatory biomarkers, offering insights into its broader health implications (Chacko et al., 2011).

Serum Magnesium Levels

Investigations into the effects of magnesium citrate on serum magnesium levels after acute doses provide critical information on its pharmacokinetics and potential therapeutic applications in various clinical conditions (Fogarty et al., 2002).

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetics of magnesium after administering different salts, including magnesium citrate, were reviewed. This research offers a comprehensive understanding of its pharmacodynamics and structure-activity relationship (Ranade & Somberg, 2001).

Future Directions

Magnesium citrate is essential for optimal immune function and regulating inflammation. Deficiency in Mg can lead to temporary or long-term immune dysfunction. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .

properties

IUPAC Name

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSARIKBYIPYPF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Mg3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015151
Record name Trimagnesium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partially soluble in cold water
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis.
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Magnesium citrate

CAS RN

3344-18-1, 7779-25-1
Record name Magnesium citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimagnesium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimagnesium dicitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, magnesium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHO26O1T9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

9.4 grams (0.24 Mole) of magnesium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 35 grams of magnesium citrate having the physical characteristic of a fine white powder.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.2 g of Tri magnesium citrate nona hydrate were added to 1 liter of soy milk during the agitation. Magnesium content was tested and found 475 mg/l. After retention of two days without agitation the Mg content in upper layer was tested again and found 307 mg/l. 35 percents of Magnesium sediment during two days.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Each patient underwent five phases of study: placebo, potassium chloride, potassium citrate, magnesium citrate, and potassium-magnesium citrate. The results (mean values for the two patients) are outlined in Table 1. Compared to potassium chlorlde, potassium magnesium citrate gave a higher urinary pH, magnesium, and citrate. Compared to potassium citrate, potassium magnesium citrate produced a greater citrate excretion as magnesium citrate, potassium magnesium citrate gave higher values for urinary pH and citrate. Finally, compared to the placebo, potassium magnesium citrate produced higher values for urinary pH, magnesium, potassium and citrate, and lower values for urinary calcium and oxalate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A powdered blend mixture was prepared containing about 17.7% trisodium citrate dihydrate and 8.2% magnesium hydroxide (which can react in water to form a magnesium citrate which acts in part as compound A), along with 21.2% ammonium phosphate monobasic and 5.9% ammonium phosphate dibasic (which can act as compound B), 6.0% yeast extract, and 41% whey by mixing the ingredients in a tumbler bin to produce 3,000 pounds of product. After preparation, the powder was added to stirred water (75 pounds/100 gallons), heated to 85° C. for 45 minutes and allowed to cool to about 24° C. prior to inoculation (1%) by weight with a lactic acid producing streptococus starter culture. This medium allows in situ formation of the insoluble salt magnesium ammonium phosphate through reaction after the medium is hydrated. Repeated field trials were conducted with the bacteria grown in this medium and they grew in large numbers and were highly active. It should be noted that the exact chemical reaction sequence and specific chemical composition of the neutralizing agent(s) may be complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium citrate
Reactant of Route 2
Magnesium citrate
Reactant of Route 3
Magnesium citrate
Reactant of Route 4
Magnesium citrate
Reactant of Route 5
Magnesium citrate
Reactant of Route 6
Magnesium citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.